molecular formula C9H9NO2 B1296440 3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 703-51-5

3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B1296440
CAS No.: 703-51-5
M. Wt: 163.17 g/mol
InChI Key: FGKQHXRVPDLTDF-UHFFFAOYSA-N
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Description

3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with an appropriate carbonyl compound under acidic or basic conditions to form the desired heterocycle.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-benzoxazepine: A related compound with a similar ring structure but lacking the dihydro and oxo functionalities.

    1,4-benzodiazepine: Another similar compound, widely known for its use in pharmaceuticals as anxiolytics and sedatives.

Uniqueness

3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQHXRVPDLTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321187
Record name 3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-51-5
Record name 703-51-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

The chroman-4-one (5.0 g, 33.8 mmol) was dissolved in sulfuric acid (10 mL) and the mixture was cooled at 0° C. Sodium azide (2.88 g, 44.3 mmol) was added portionwise followed by some sulfuric acid (5 mL). The reaction mixture was stirred at room temperature over night. The mixture was then pour into ice-water and basified to pH=7 with potassium hydroxide pellets. This aqueous layer was extracted with ether (twice).
Quantity
5 g
Type
reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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2.88 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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5 mL
Type
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Synthesis routes and methods II

Procedure details

To a solution containing 4-chromanone (1, 2 g, 13.4 mmol) in 15 mL conc H2SO4 at 0° C. was added sodium azide (1.131 g, 17.4 mmol) and the reaction mixture was stirred initially at 0° C. for 1 hour and then stirred at room temperature for 2 hours. The reaction was quenched by the slow addition of water and then subsequently basified with 10% NaOH. The aqueous solution was extracted with ether (2×150 mL). The combined ether layers were dried (Na2SO4) and filtered. The solvent was removed under vacuo and the crude product was recrystallized from EtOAc/hexanes to afford 1.3 g, 61% of 2 as white needles. mp 118°-120° C. 1H NMR (CDCl3) d 8.0 (d, 1 H ArH), 7.6-7.7 (bs, 1H, NH), 7.4 (t, 1H, ArH), 7.2 (t, 1H ArH), 7.0 (d, 1H, ArH), 4.4 (t, 2H, CH2), 3.5 (t, 2H, CH2). EIMS M+ 163 (98), 134 (99), 105 (100).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
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Quantity
1.131 g
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reactant
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Name
Yield
61%

Synthesis routes and methods III

Procedure details

To 4-chromanone (50 g, 340 mmol) in acetic acid (670 ml) was added sodium azide (66.31 g, 1.02 mol) and conc. sulfuric acid (100 ml) dropwise at 0° C. The mixture was heated to 50° C. for 4 h and then cooled to room temperature. The mixture was poured onto ice (1 l) and basified with conc. ammonium hydroxide. The mixture was stirred for 24 h and the solids were collected by filtration (30.43 g, 55%), MSm/z 164 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
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66.31 g
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reactant
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100 mL
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reactant
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670 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (200 mg, 0.69 mmol), 4-bromo-1-methylpyridin-2(1H)-one (156 mg, 0.83 mmol), cesium carbonate (674 mg, 2.07 mmol), 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (49 mg, 0.069 mmol) was dissolved in a degassed mixture of DMF and water 3/1.5 (4.5 mL). The mixture was heated in microwave at 85° C. for 40 min. The mixture was poured into EtOAc and washed with water and brine. The organic layer was collected, dried over sodium sulfate and loaded onto silica gel. A flash column (5% MeOH in EtOAc) and reverse phase chromatography gave 7-ethyl-2-oxo-1,2-dihydropyridin-4-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one.
Quantity
156 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
Reaction Step One
Name
dichloropalladium
Quantity
49 mg
Type
catalyst
Reaction Step One
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Quantity
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4.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Reactant of Route 4
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Reactant of Route 5
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 6
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Customer
Q & A

Q1: What makes 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives interesting for anti-cancer research?

A1: Research has shown that derivatives of this compound can act as potent and selective inhibitors of specific protein kinases. One example is TNIK (Traf2- and Nck-interacting protein kinase), a downstream signal protein in the Wnt/β-catenin pathway often dysregulated in colorectal cancer (CRC) []. By inhibiting TNIK, these compounds demonstrate anti-cancer effects by suppressing CRC cell proliferation and migration in vitro and in vivo []. Another example is the inhibition of WDR5, a key protein involved in the regulation of gene expression and a potential target for various cancers [].

Q2: How does the structure of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one influence its activity against targets like TNIK?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the core structure affect its interaction with target proteins. For example, research on TNIK inhibitors revealed that modifications at specific positions of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold significantly influence its potency and selectivity against TNIK []. This highlights the importance of SAR analysis in optimizing the compound's structure for enhanced target engagement and therapeutic potential.

Q3: Beyond cancer, are there other therapeutic areas where 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives show promise?

A3: Yes, research suggests potential in treating glaucoma. Studies have explored 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as potential inhibitors of ROCK (Rho-associated protein kinase), a target for glaucoma treatment []. This indicates the scaffold's versatility in targeting different disease pathways.

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